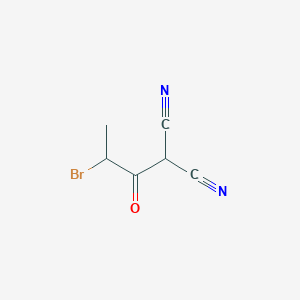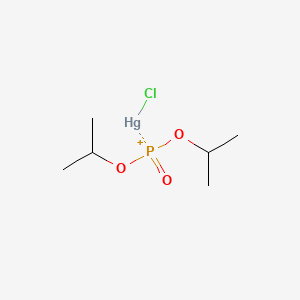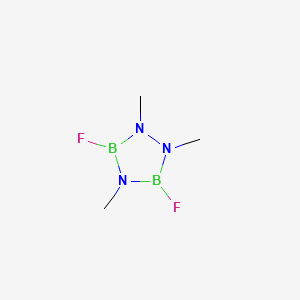
2,2'-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) is an organic compound characterized by its unique structure, which includes two phenolic groups connected by an ethane-1,2-diyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) typically involves the reaction of 6-cyclopentyl-4-methylphenol with ethane-1,2-diyl dichloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Ethers or esters
科学研究应用
2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, where its phenolic structure contributes to the material’s stability and performance.
作用机制
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol)
- 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
- 1,1’-(Ethane-1,2-diylbisoxy)bis(2,4,6-tribromobenzene)
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) is unique due to its cyclopentyl and methyl substituents on the phenolic rings, which may enhance its lipophilicity and biological activity compared to other similar compounds. This structural uniqueness can lead to different reactivity and interaction with biological targets, making it a compound of interest for further research and development.
属性
CAS 编号 |
64232-01-5 |
|---|---|
分子式 |
C26H34O2 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
2-cyclopentyl-6-[2-(3-cyclopentyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol |
InChI |
InChI=1S/C26H34O2/c1-17-13-21(25(27)23(15-17)19-7-3-4-8-19)11-12-22-14-18(2)16-24(26(22)28)20-9-5-6-10-20/h13-16,19-20,27-28H,3-12H2,1-2H3 |
InChI 键 |
UZTQKQITHVQGOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C2CCCC2)O)CCC3=C(C(=CC(=C3)C)C4CCCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)
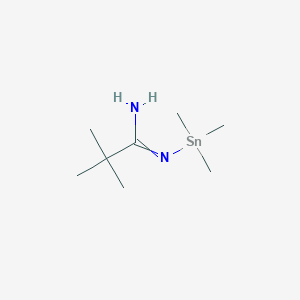


![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
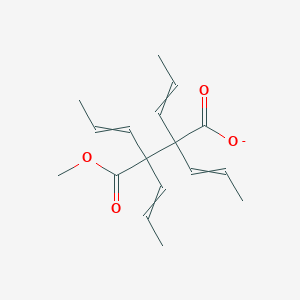
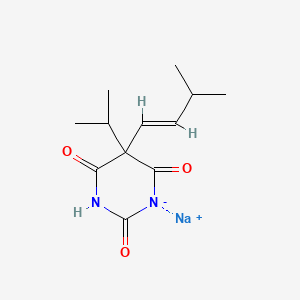
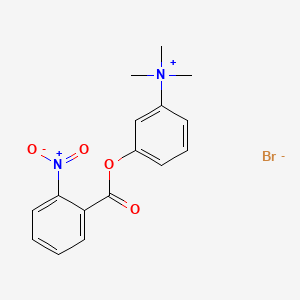
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
